molecular formula C9H12Cl2N4O B12419231 Guanochlorine-d4

Guanochlorine-d4

Cat. No.: B12419231
M. Wt: 267.15 g/mol
InChI Key: XIHXRRMCNSMUET-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanochlorine-d4 is a deuterated compound used primarily in scientific research. It is a labeled version of guanochlorine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling is useful in various analytical and experimental applications, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanochlorine-d4 typically involves the deuteration of guanochlorine. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanochlorine-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs of the original compound .

Scientific Research Applications

Guanochlorine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Guanochlorine-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect. This effect can alter the rate of chemical reactions and provide insights into reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Guanochlorine-d4 include:

    Guanochlorine: The non-deuterated version of the compound.

    Deuterated analogs: Other compounds where hydrogen atoms are replaced with deuterium.

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium allows for precise tracking and analysis in various scientific studies .

Properties

Molecular Formula

C9H12Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

2-[[1,1,2,2-tetradeuterio-2-(2,6-dichlorophenoxy)ethyl]amino]guanidine

InChI

InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15)/i4D2,5D2

InChI Key

XIHXRRMCNSMUET-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=CC=C1Cl)Cl)NN=C(N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.